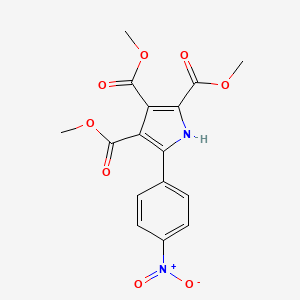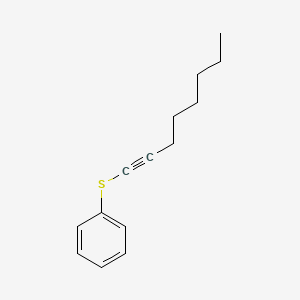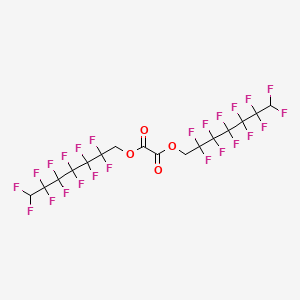
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The reaction conditions often include the use of transition metal catalysts such as copper or silver, and the reactions are carried out under an oxygen atmosphere to facilitate the formation of the N-N bond .
Industrial Production Methods
In an industrial setting, the production of 2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indazole core can interact with enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the reduction of inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Indazole: The parent compound with a wide range of biological activities.
1H-Indazole: A tautomeric form of indazole with similar properties.
2H-Indazole: Another tautomeric form with distinct chemical behavior.
Uniqueness
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate is unique due to the presence of the butoxyethyl and acetate groups, which can enhance its solubility and bioavailability. These modifications can also influence the compound’s interaction with biological targets, potentially leading to improved therapeutic efficacy.
Propiedades
Número CAS |
88561-96-0 |
|---|---|
Fórmula molecular |
C15H19ClN2O3 |
Peso molecular |
310.77 g/mol |
Nombre IUPAC |
2-butoxyethyl 2-(5-chloro-2H-indazol-3-yl)acetate |
InChI |
InChI=1S/C15H19ClN2O3/c1-2-3-6-20-7-8-21-15(19)10-14-12-9-11(16)4-5-13(12)17-18-14/h4-5,9H,2-3,6-8,10H2,1H3,(H,17,18) |
Clave InChI |
DGPVLDKMAXMONM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC(=O)CC1=C2C=C(C=CC2=NN1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


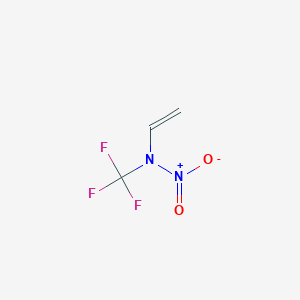

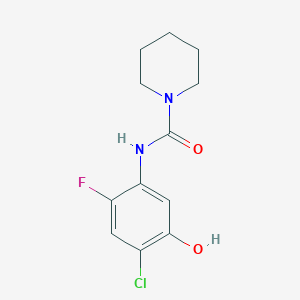


![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
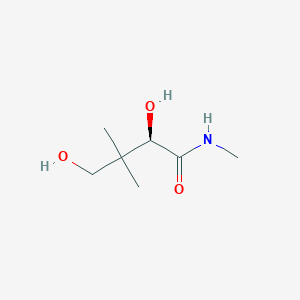
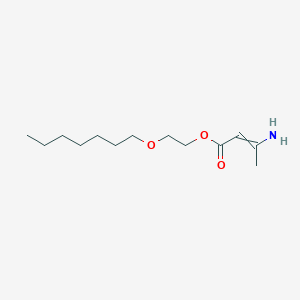
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
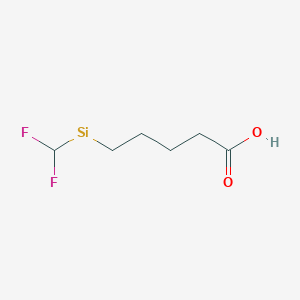
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
